2-(2-Bromo-4-iodophenoxy)acetic acid
Description
Significance of Aryl Ether Carboxylic Acids in Contemporary Organic Synthesis and Chemical Research
Aryl ether carboxylic acids represent a privileged structural motif in organic chemistry. The aryl ether linkage is a key structural component in a multitude of natural products, pharmaceuticals, and advanced materials. Its presence can confer conformational rigidity and metabolic stability to a molecule. The carboxylic acid group, on the other hand, is a versatile functional handle that can participate in a wide range of chemical transformations and often plays a crucial role in the biological activity of a compound by engaging in hydrogen bonding interactions with biological targets.
In medicinal chemistry, the combination of these two functionalities has led to the development of numerous drugs with diverse therapeutic applications. For instance, phenoxyacetic acid derivatives have been explored as potential agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. Furthermore, the carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). In materials science, aryl ether structures are integral to high-performance polymers, such as poly(ether ether ketone) (PEEK), known for their exceptional thermal and chemical stability. The synthesis of novel aryl ether carboxylic acids, therefore, remains an active area of research, driven by the continuous demand for new molecules with tailored properties.
Historical Perspectives and Foundational Research Trajectories of Halogenated Phenoxyacetic Acid Derivatives
The history of halogenated phenoxyacetic acid derivatives is deeply intertwined with the development of modern agriculture. The discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s marked a turning point in weed management and is considered one of the first major successes of synthetic chemical herbicides. who.int This discovery triggered extensive research into other halogenated phenoxyacetic acids, leading to the development of a wide range of selective herbicides that have played a pivotal role in increasing crop yields worldwide.
The mechanism of action of these herbicides often involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the target weed species. The specific halogen substitution pattern on the aromatic ring was found to be a critical determinant of the herbicidal activity and selectivity. This early research laid the foundation for the field of chemical weed control and established halogenated phenoxyacetic acids as a cornerstone of agrochemical research. While the focus has historically been on chlorinated and, to a lesser extent, brominated derivatives, the exploration of more complex halogenation patterns continues to be an area of interest for the development of new agrochemicals with improved efficacy and environmental profiles.
Rationale for the Comprehensive Academic Study of 2-(2-Bromo-4-iodophenoxy)acetic Acid within Synthetic and Theoretical Disciplines
The specific substitution pattern of this compound, featuring both a bromine and an iodine atom on the phenyl ring, is what makes it a particularly compelling target for academic study. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in metal-catalyzed cross-coupling reactions offers a powerful tool for sequential and site-selective functionalization of the aromatic ring. nih.gov The C-I bond is generally more reactive towards oxidative addition to a low-valent metal center (e.g., palladium(0) or nickel(0)) than the C-Br bond. This allows for selective coupling at the iodine-bearing position while leaving the bromine atom intact for a subsequent, different coupling reaction. acs.org
This orthogonal reactivity opens up avenues for the efficient synthesis of complex, highly substituted aromatic compounds from a single, readily accessible precursor. For instance, a Suzuki coupling could be performed selectively at the 4-position (originally bearing the iodine), followed by a Sonogashira or Buchwald-Hartwig coupling at the 2-position (originally bearing the bromine). This synthetic utility makes this compound a valuable building block for the construction of molecular libraries for drug discovery or for the synthesis of complex target molecules in materials science.
From a theoretical standpoint, the study of this molecule can provide insights into the electronic effects of multiple halogen substituents on the properties of the aryl ether and the carboxylic acid group. Computational studies could elucidate the impact of the bromo and iodo substituents on the acidity of the carboxylic acid, the rotational barriers around the ether linkage, and the electron distribution within the aromatic ring.
The synthesis of this compound would likely proceed via a Williamson ether synthesis between 2-bromo-4-iodophenol (B155161) and a haloacetic acid ester, followed by hydrolysis. 2-Bromo-4-iodophenol is a known compound and can serve as the key starting material. chemicalbook.comscbt.com
Below is a table of predicted and known properties of the precursor and a closely related compound, which can serve as a reference for the expected properties of this compound.
| Property | 2-Bromo-4-iodophenol | 2-(2-Bromophenyl)acetic acid |
| Molecular Formula | C₆H₄BrIO | C₈H₇BrO₂ |
| Molecular Weight | 298.90 g/mol | 215.05 g/mol |
| Appearance | Not specified | White solid |
| Melting Point | Not specified | Not specified |
| CAS Number | 133430-98-5 | 18698-97-0 |
Data for 2-Bromo-4-iodophenol from ChemSpider and PubChem. chemspider.comnih.gov Data for 2-(2-Bromophenyl)acetic acid from PubChem. nih.gov
Identification of Current Research Gaps and Emerging Opportunities Pertaining to this compound
A thorough review of the scientific literature reveals a significant research gap concerning this compound. To date, there are no published reports detailing the synthesis, characterization, or application of this specific compound. This absence of data presents a clear opportunity for foundational research.
The primary research gap is the lack of a reported synthetic procedure and the full characterization of the molecule. An initial study could focus on the efficient synthesis of this compound and its comprehensive spectroscopic and crystallographic characterization. This would provide the scientific community with the necessary data to utilize this compound in further research.
Following its synthesis and characterization, several emerging opportunities for research can be identified:
Exploration of its Synthetic Utility: A systematic investigation into the selective cross-coupling reactions at the C-I and C-Br positions would be highly valuable. Demonstrating the utility of this compound as a versatile building block in the synthesis of complex organic molecules would be a significant contribution to the field of organic synthesis.
Investigation of Biological Activity: Given the rich history of halogenated phenoxyacetic acids as bioactive compounds, it would be pertinent to screen this compound and its derivatives for various biological activities. This could include herbicidal, antifungal, antibacterial, or other pharmacologically relevant activities. The presence of both bromine and iodine may lead to unique biological properties.
Physicochemical and Theoretical Studies: A detailed investigation of the physicochemical properties of this compound, such as its pKa, lipophilicity, and solid-state structure, would provide valuable data. These experimental findings could be complemented by theoretical calculations to gain a deeper understanding of its electronic structure and reactivity.
Development of Novel Derivatives: The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. The synthesis and study of these derivatives would further expand the chemical space accessible from this novel scaffold and could lead to the discovery of compounds with interesting and useful properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
2-(2-bromo-4-iodophenoxy)acetic acid |
InChI |
InChI=1S/C8H6BrIO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
LRJKMMJCOWBEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Bromo 4 Iodophenoxy Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections for Phenoxyacetic Acid Scaffolds
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 2-(2-bromo-4-iodophenoxy)acetic acid, the primary strategic disconnections involve the ether linkage and the carbon-halogen bonds.
The most logical primary disconnection is at the aryl ether bond (C-O), which simplifies the molecule into two key synthons: a 2-bromo-4-iodophenoxide synthon and a carboxymethyl synthon. This leads to the identification of 2-bromo-4-iodophenol (B155161) and a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) as practical starting materials. This approach is a classic Williamson ether synthesis strategy.
An alternative disconnection could target the bond between the aromatic ring and the oxygen, suggesting a coupling between a di-halogenated benzene (B151609) derivative and a hydroxyacetic acid derivative. Further disconnections would then focus on the introduction of the bromine and iodine atoms onto the phenolic ring, which can be achieved through regioselective halogenation reactions.
A retrosynthetic tree can be conceptualized as follows:
Target Molecule: this compound
Level 1 Disconnection (C-O ether bond):
2-Bromo-4-iodophenol
Haloacetic acid (e.g., ClCH₂COOH)
Level 2 Disconnection (C-Br and C-I bonds):
Halogenating agents (e.g., NBS, NIS)
This analytical approach allows for the systematic planning of multiple synthetic routes, which can then be evaluated based on factors such as reagent availability, reaction efficiency, and selectivity. ias.ac.in
Classical and Contemporary Approaches to Aryl Ether Formation in the Synthesis of this compound
The formation of the aryl ether linkage is a critical step in the synthesis of this compound. Both classical and contemporary methods can be employed for this transformation.
The Williamson ether synthesis represents the most classical approach. This method involves the reaction of a phenoxide, generated by treating a phenol with a base, with an alkyl halide. In the context of synthesizing the target molecule, 2-bromo-4-iodophenol would be deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide. This nucleophile would then react with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, to yield this compound. The reaction is typically carried out in a polar aprotic solvent.
Contemporary methods for aryl ether formation often involve transition metal-catalyzed cross-coupling reactions, which can offer milder reaction conditions and broader substrate scope.
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2-Bromo-4-iodophenol, Chloroacetic acid | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Acetone, DMF) | Cost-effective, well-established | Can require harsh conditions, limited functional group tolerance |
| Ullmann Condensation | 2-Bromo-4-iodophenol, Haloacetic acid ester | Copper catalyst, Base, High temperature | Effective for electron-deficient phenols | High temperatures, stoichiometric copper |
| Buchwald-Hartwig Etherification | 2-Bromo-4-iodophenol, Haloacetic acid ester | Palladium catalyst, Ligand, Base | Mild conditions, high yields, broad scope | Catalyst cost, ligand sensitivity |
Advanced Catalytic Methods for Carbon-Oxygen and Carbon-Halogen Bond Formation
Modern organic synthesis heavily relies on advanced catalytic methods to form key chemical bonds with high efficiency and selectivity.
Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and its etherification variant, have become powerful tools for the formation of C-O bonds. chula.ac.th In a potential synthesis of this compound, a palladium catalyst, in conjunction with a suitable ligand (e.g., a biarylphosphine), could facilitate the coupling of 2-bromo-4-iodophenol with an ester of a haloacetic acid. The use of an ester, such as methyl chloroacetate, is often preferred in these reactions to avoid complications with the free carboxylic acid. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for aryl ether synthesis. union.edu This approach would involve reacting 2-bromo-4-iodophenol with a haloacetic acid derivative in the presence of a copper catalyst, often with a ligand such as a diamine or an amino acid, and a base at elevated temperatures. While historically requiring harsh conditions, modern advancements have led to milder and more efficient copper-catalyzed etherification protocols. union.eduresearchgate.net
The introduction of bromine and iodine onto the phenolic ring must be carefully controlled to achieve the desired 2-bromo-4-iodo substitution pattern. The directing effects of the hydroxyl group on the phenol ring are crucial in this regard. The hydroxyl group is an ortho-, para-directing activator.
Starting from phenol, a sequential halogenation strategy would be employed. Due to the high reactivity of phenol, direct halogenation can lead to polyhalogenated products. Therefore, controlling the stoichiometry of the halogenating agent and the reaction conditions is essential.
Bromination: The introduction of the bromine atom at the ortho position can be achieved using a mild brominating agent like N-bromosuccinimide (NBS). organic-chemistry.org The reaction can be carried out in a suitable solvent, and the regioselectivity can be influenced by solvent choice and temperature.
Iodination: Subsequent iodination at the para position would be performed on the 2-bromophenol (B46759) intermediate. N-iodosuccinimide (NIS) is a common and effective reagent for this purpose. organic-chemistry.org The steric bulk of the ortho-bromo group can help direct the incoming iodine to the less hindered para position.
The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides and promote regioselective halogenation under mild conditions. organic-chemistry.org
| Halogenation Step | Starting Material | Reagent | Typical Conditions | Product |
| Bromination | Phenol | N-Bromosuccinimide (NBS) | Acetonitrile or HFIP, Room Temperature | 2-Bromophenol |
| Iodination | 2-Bromophenol | N-Iodosuccinimide (NIS) | Acetonitrile or HFIP, Room Temperature | 2-Bromo-4-iodophenol |
Functional Group Interconversion Strategies for Carboxylic Acid Derivatization
Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk In the synthesis of this compound, the primary FGI would be the hydrolysis of an ester to a carboxylic acid if the etherification step is performed using an ester of a haloacetic acid.
The ester, 2-(2-bromo-4-iodophenoxy)acetate, can be readily hydrolyzed to the target carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide followed by an acidic workup, is a common and effective method.
Further derivatization of the resulting carboxylic acid could be achieved through various standard transformations:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).
Amidation: Conversion to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine.
Reduction: Reduction to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
These FGIs allow for the synthesis of a variety of derivatives of this compound for further studies. slideshare.net
Investigation of Reaction Mechanism Pathways in this compound Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The key steps in this pathway are:
Deprotonation of the Phenol: The synthesis is initiated by the deprotonation of the precursor, 2-bromo-4-iodophenol, using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This step is crucial as it generates the 2-bromo-4-iodophenoxide ion. The phenoxide is a potent nucleophile due to the negative charge on the oxygen atom, which enhances its reactivity towards electrophiles. miracosta.edu
Nucleophilic Attack: The generated 2-bromo-4-iodophenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom of the haloacetate (e.g., sodium chloroacetate). This carbon is susceptible to nucleophilic attack because it is bonded to a halogen (chlorine), which is a good leaving group. wikipedia.org
Displacement of the Halide: The attack by the phenoxide ion occurs from the side opposite to the leaving group (a backside attack), which is characteristic of an SN2 mechanism. wikipedia.org This concerted step results in the formation of a new carbon-oxygen bond, creating the ether linkage, and the simultaneous displacement of the chloride ion.
The final step in the workup of the reaction mixture typically involves acidification. This protonates the carboxylate group, yielding the final product, this compound. chemicalbook.com The reaction is generally regioselective, with the ether linkage forming exclusively at the phenolic oxygen.
Optimization of Reaction Parameters and Yield Enhancement Methodologies
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is critical for maximizing product formation while minimizing side reactions and impurities. Key parameters that are often manipulated include the choice of reactants, solvents, catalysts, temperature, and reaction time.
Reactant Stoichiometry and Choice of Base: The molar ratio of the reactants, 2-bromo-4-iodophenol and the haloacetic acid, is a critical factor. An excess of the haloacetate can be used to drive the reaction to completion, but this may also lead to the formation of byproducts. The choice and concentration of the base are also paramount. Strong bases like NaOH or KOH are typically employed to ensure complete deprotonation of the phenol. miracosta.edu
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often effective for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react. francis-press.com In some procedures, aqueous or mixed aqueous-alcoholic solutions are used. chemicalbook.com
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to increase the rate of reaction. A common approach is to heat the reaction mixture to reflux for several hours. chemicalbook.com The optimal temperature and reaction time must be determined empirically to ensure complete conversion without promoting degradation of the reactants or products.
Catalysis: To enhance the reaction rate and efficiency, particularly in biphasic systems, phase-transfer catalysts (PTCs) can be employed. Quaternary ammonium (B1175870) salts are common PTCs that facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the haloacetate is located, thereby accelerating the reaction. numberanalytics.com
Below is an interactive data table summarizing typical reaction parameters that can be optimized for the Williamson ether synthesis of phenoxyacetic acids, which are analogous to the synthesis of the title compound.
| Parameter | Typical Conditions/Reagents | Purpose/Effect on Reaction |
| Phenolic Precursor | 2-Bromo-4-iodophenol | Provides the aromatic ether moiety. |
| Alkylating Agent | Chloroacetic acid or its sodium salt | Provides the acetic acid side chain. |
| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Deprotonates the phenol to form the reactive phenoxide ion. |
| Solvent | Water, Ethanol, DMSO, DMF | Solubilizes reactants and influences reaction rate. |
| Temperature | 80-120°C (Reflux) | Increases the rate of the SN2 reaction. |
| Catalyst | Phase-Transfer Catalysts (e.g., quaternary ammonium salts) | Enhances reaction rate in heterogeneous systems. |
| Reaction Time | 2 - 8 hours | Duration required for the reaction to reach completion. |
Considerations for Scalability and Sustainable Synthesis Approaches
The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of scalability and sustainability. These factors are crucial for ensuring a process that is not only economically viable but also environmentally responsible.
Scalability Considerations: Scaling up the synthesis process presents several challenges. Heat management is a primary concern, as the reaction can be exothermic. Efficient heat dissipation is necessary to maintain control over the reaction temperature and prevent runaway reactions. The mixing of reactants in large-volume reactors must also be efficient to ensure homogeneity and consistent reaction rates. The addition of reagents, particularly the base and the haloacetate, may need to be carefully controlled to manage the reaction rate and temperature profile. Finally, the isolation and purification of the product on a large scale require robust and efficient methods, such as crystallization and filtration, to handle large quantities of material.
Sustainable Synthesis Approaches: There is a growing emphasis on the development of "green" chemical processes that minimize environmental impact. For the synthesis of compounds like this compound, several sustainable strategies can be considered:
Energy Efficiency: Employing energy-efficient heating methods, such as microwave irradiation, has been shown to accelerate reaction times and reduce energy consumption in some Williamson ether syntheses. numberanalytics.com
Waste Reduction: The traditional synthesis of phenoxyacetic acid derivatives can generate significant amounts of wastewater. google.com Developing processes that allow for the recycling of solvents and wastewater can dramatically reduce the environmental footprint of the production process. google.com
Alternative Feedstocks: Research into the use of bio-based raw materials and the development of biosynthetic pathways for key intermediates could offer more sustainable long-term alternatives to traditional chemical synthesis. agropages.com
By integrating these considerations into the process development, the synthesis of this compound can be made more efficient, scalable, and environmentally sustainable.
Advanced Structural Elucidation and Conformational Analysis of 2 2 Bromo 4 Iodophenoxy Acetic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Probing
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be instrumental in confirming the molecular structure of 2-(2-bromo-4-iodophenoxy)acetic acid. Specific chemical shifts and coupling constants of the aromatic protons would definitively establish the substitution pattern on the phenyl ring. Two-dimensional NMR techniques, such as COSY and HSQC, would further elucidate the connectivity between protons and carbons.
Advanced Mass Spectrometry Techniques for Isotopic and Fragmentation Analysis
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would provide the exact molecular weight, confirming the elemental composition. The distinct isotopic patterns of bromine and iodine would serve as a characteristic signature in the mass spectrum. Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would offer insights into the compound's structural integrity and bonding.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, would be employed to identify and characterize the functional groups present in the molecule. Characteristic vibrational frequencies for the carboxylic acid group (O-H and C=O stretching), the ether linkage (C-O-C stretching), and the carbon-halogen bonds (C-Br and C-I) would be identified.
Computational Approaches to Conformational Analysis and Energy Landscapes
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), would be the primary tool for exploring the conformational landscape of this compound. These calculations could predict the most stable conformations, rotational energy barriers, and geometric parameters, providing a theoretical model of the molecule's structure and flexibility.
Studies on Polymorphism and Crystallization Behavior
Investigations into the polymorphism and crystallization behavior of this compound would be crucial for understanding its solid-state properties. Different crystallization conditions could potentially lead to various polymorphic forms, each with unique physical properties. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be used to identify and characterize these polymorphs.
Computational and Theoretical Investigations of 2 2 Bromo 4 Iodophenoxy Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-bromo-4-iodophenoxy)acetic acid, these methods provide a lens to view its geometry, stability, and electronic distribution with high precision.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of halogenated phenoxyacetic acids due to its balance of computational cost and accuracy. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), the optimized molecular geometry of this compound can be predicted.
Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| C-Br Bond Length (Å) | ~1.90 |
| C-I Bond Length (Å) | ~2.10 |
| C-O (Aromatic) Bond Length (Å) | ~1.38 |
| C-O (Ether) Bond Length (Å) | ~1.43 |
| O-C (Acetic Acid) Bond Length (Å) | ~1.44 |
| C=O Bond Length (Å) | ~1.21 |
| C-C-O (Aromatic) Bond Angle (°) | ~118-122 |
| C-O-C (Ether) Bond Angle (°) | ~117-120 |
Energetic calculations using DFT also provide insights into the molecule's stability. The total energy, enthalpy, and Gibbs free energy of formation can be computed, offering a thermodynamic perspective on its stability relative to other isomers or related compounds.
Ab Initio Calculations for Advanced Electronic Structure Characterization
For a more rigorous characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a higher level of accuracy for electron correlation effects, which are important in molecules with multiple lone pairs and heavy atoms like bromine and iodine.
These advanced calculations can refine the understanding of electron distribution, providing more accurate Mulliken atomic charges. It is anticipated that the oxygen atoms of the ether and carbonyl groups will possess significant negative charges, while the carbon atoms attached to the halogens and the carboxylic acid group will exhibit positive charges. The halogen atoms themselves will carry a partial negative charge due to their high electronegativity.
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity of a molecule can be effectively understood by analyzing its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).
The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP is expected to show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the ether and carboxylic acid groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting them as sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. For halogenated aromatic compounds, the HOMO is often localized on the phenyl ring and the halogen atoms, while the LUMO may be distributed over the aromatic system and the carboxylic acid moiety.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound based on Analogous Compounds
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 to -7.5 |
| LUMO Energy | ~ -1.0 to -2.0 |
| HOMO-LUMO Gap | ~ 4.5 to 6.5 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its conformational flexibility and interactions with its environment. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different solvents, such as water.
The flexibility of the molecule is primarily associated with the rotation around the C-O ether bonds and the C-C single bond of the acetic acid side chain. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers.
In an aqueous environment, MD simulations can elucidate the nature of solvent-solute interactions. It is expected that the carboxylic acid group will form strong hydrogen bonds with water molecules, both as a hydrogen bond donor (from the hydroxyl group) and as an acceptor (at the carbonyl oxygen). The ether oxygen can also act as a hydrogen bond acceptor. These interactions are crucial for understanding the solubility and transport properties of the molecule in biological and environmental systems.
Prediction of Spectroscopic Parameters via Computational Modeling
Computational chemistry provides powerful tools for predicting spectroscopic properties, which are invaluable for the identification and characterization of molecules. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be performed.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the electronegative halogen and oxygen atoms. For instance, the aromatic protons and carbons are expected to show distinct chemical shifts depending on their proximity to the bromo, iodo, and phenoxy groups.
Vibrational frequencies corresponding to the IR spectrum can also be calculated using DFT. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretching of the carboxylic acid, the C-O stretching of the ether linkage, and various vibrations of the substituted phenyl ring.
Table 3: Predicted Key Spectroscopic Features of this compound
| Spectroscopic Technique | Predicted Feature | Predicted Range |
| ¹H NMR | Aromatic Protons | 6.8 - 7.8 ppm |
| Methylene (B1212753) Protons (-CH₂-) | 4.5 - 5.0 ppm | |
| Carboxylic Acid Proton (-COOH) | 10 - 12 ppm | |
| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |
| Methylene Carbon (-CH₂-) | 65 - 75 ppm | |
| Carbonyl Carbon (C=O) | 170 - 180 ppm | |
| IR Spectroscopy | C=O Stretch | 1700 - 1750 cm⁻¹ |
| C-O (Ether) Stretch | 1200 - 1300 cm⁻¹ | |
| C-Br Stretch | 500 - 650 cm⁻¹ | |
| C-I Stretch | 450 - 600 cm⁻¹ |
Theoretical Insights into Reactivity Profiles and Reaction Pathways
Theoretical calculations can provide valuable insights into the reactivity of this compound and predict potential reaction pathways. One of the key reactions for this class of compounds is the cleavage of the ether bond.
Computational studies can model the mechanism of acid-catalyzed ether cleavage. This typically involves the initial protonation of the ether oxygen, followed by a nucleophilic attack of a halide ion (from an acid like HBr or HI). The calculations can determine the activation energies for different possible cleavage pathways (i.e., attack at the aromatic carbon versus the methylene carbon of the side chain). Due to the high stability of the phenyl ring, the cleavage is expected to occur at the alkyl-oxygen bond, leading to the formation of a 2-bromo-4-iodophenol (B155161) and a haloacetic acid derivative.
Furthermore, the reactivity of the carboxylic acid group, such as esterification or amide formation, can also be investigated theoretically to understand its synthetic potential.
Rational Design Principles for Structural Modification and Derivatization
The rational design of derivatives of this compound is a critical step in optimizing its potential applications, whether in materials science, pharmacology, or agriculture. While direct computational and theoretical studies on this specific molecule are not extensively available in the public domain, principles derived from studies on analogous halogenated phenoxyacetic acids can provide a robust framework for its structural modification and derivatization. These principles are primarily guided by understanding the influence of structural changes on the molecule's electronic properties, lipophilicity, and steric factors, which in turn dictate its interactions with biological targets or its material properties.
Quantitative Structure-Activity Relationship (QSAR) studies on various phenoxyacetic acid derivatives have established that their biological efficacy is often dependent on a combination of lipophilicity, polarizability, and the presence of hydrogen bond donors and acceptors. mdpi.comnih.gov These findings offer a foundational approach to designing new analogs of this compound with enhanced or specific activities.
Key Physicochemical Descriptors for Modification:
| Descriptor | Influence on Molecular Properties | Rationale for Modification |
| Lipophilicity (logP) | Governs membrane permeability and transport to target sites. | Modifications to the aromatic ring or the acetic acid side chain can modulate lipophilicity to optimize bioavailability and reduce non-specific toxicity. |
| Polarizability | Affects non-covalent interactions, such as dispersion forces, with target molecules. | The introduction or substitution of halogen atoms significantly alters polarizability, which can be fine-tuned to enhance binding affinity. |
| Hydrogen Bonding Capacity | Determines the strength and specificity of interactions with biological receptors or other molecules. | Derivatization of the carboxylic acid group or introduction of other functional groups can create or modify hydrogen bonding patterns. |
| Molecular Shape and Size | Influences the steric fit within a binding pocket or a crystal lattice. | Altering the substitution pattern on the phenyl ring or extending the side chain can be used to probe the spatial requirements of a target. |
Strategies for Structural Modification and Derivatization:
Based on these principles, several strategies can be employed for the rational design of this compound derivatives:
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for derivatization.
Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and may act as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active acid form.
Amidation: Formation of amides with various amines can introduce new hydrogen bonding interactions and alter the molecule's solubility and electronic properties.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can modulate the pKa and improve metabolic stability or binding affinity.
Substitution on the Phenyl Ring: The bromo and iodo substituents significantly influence the electronic and steric properties of the phenyl ring.
Halogen Substitution: Replacing bromine or iodine with other halogens (fluorine, chlorine) would systematically alter the lipophilicity, polarizability, and potential for halogen bonding. nih.gov Computational studies on halogenated compounds have shown that the nature and position of the halogen atom can dramatically affect intermolecular interactions. nih.govmdpi.com
Introduction of Other Functional Groups: Adding small alkyl, alkoxy, or nitro groups to the remaining open positions on the phenyl ring can be used to probe the steric and electronic requirements of a target. QSAR studies on similar compounds have shown that such substitutions can have a significant impact on biological activity. researchgate.net
Modification of the Ether Linkage: While less common, modifications to the ether oxygen or the adjacent methylene group of the acetic acid side chain could be explored to alter the conformational flexibility of the molecule.
Computational Modeling in Derivative Design:
Modern computational chemistry offers powerful tools to guide the rational design process before synthesis.
Molecular Docking: If a biological target is known, molecular docking simulations can predict the binding modes and affinities of proposed derivatives. nih.gov This allows for the prioritization of compounds that are most likely to be active.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a variety of molecular properties for designed derivatives, including:
Molecular Electrostatic Potential (MEP) Maps: To visualize the electron distribution and identify sites for electrophilic and nucleophilic attack, as well as potential hydrogen and halogen bonding interactions. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): To assess the chemical reactivity and electronic excitation properties of the molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological membrane, over time. nih.gov
By integrating these computational approaches with established principles from QSAR and medicinal chemistry, the structural modification and derivatization of this compound can be pursued in a rational and efficient manner to develop new molecules with tailored properties.
Chemical Reactivity and Transformation Studies of 2 2 Bromo 4 Iodophenoxy Acetic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid moiety is a cornerstone of the molecule's functionality, readily undergoing reactions typical of its class. These transformations are fundamental for creating a variety of derivatives such as esters, amides, and alcohols.
The carboxylic acid group of 2-(2-Bromo-4-iodophenoxy)acetic acid can be converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride or using coupling agents. For instance, the production of esters from similar phenoxyacetic acids is a well-established industrial process. google.comwho.int
Amidation follows a similar pathway, involving the reaction of the carboxylic acid (or its activated form) with a primary or secondary amine. These reactions are often facilitated by peptide coupling reagents to enhance efficiency and yield.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Fischer Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Ester |
| Acyl Chloride Formation & Reaction | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol (R-OH) or Amine (R-NH₂) | Ester or Amide |
| Carbodiimide-Mediated Coupling | Alcohol (R-OH) or Amine (R-NH₂), DCC or EDC, DMAP (catalyst) | Ester or Amide |
The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-Bromo-4-iodophenoxy)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Less reactive hydrides, like sodium borohydride, are generally not strong enough to reduce carboxylic acids directly.
Oxidative transformations of the carboxylic acid group itself are less common, as it is already in a high oxidation state. However, reactions involving the loss of the carboxyl group, known as decarboxylation, can occur under certain conditions. Halodecarboxylation reactions, for example, involve the cleavage of a C-C bond and the introduction of a halogen, though this is more typical for other classes of carboxylic acids. acs.orgnih.gov
Transformations of the Halogen Substituents on the Aromatic Ring
The presence of two different halogen atoms on the aromatic ring—bromine and iodine—is the most significant feature of this compound from a synthetic standpoint. The differential reactivity of the C-I and C-Br bonds, particularly in palladium-catalyzed reactions, allows for sequential and site-selective functionalization of the aromatic core.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. scielo.br The general mechanism for these reactions begins with the oxidative addition of an organohalide to a Pd(0) complex. scielo.brlibretexts.org The reactivity of aryl halides in this step follows the order I > Br > Cl. harvard.edu This reactivity trend is pivotal, as it enables the selective functionalization of the C-I bond at the 4-position of this compound while leaving the C-Br bond at the 2-position intact.
Suzuki Coupling: This reaction couples the aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org By carefully selecting the reaction conditions, one can achieve selective coupling at the 4-position to synthesize various biaryl compounds. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The higher reactivity of the aryl iodide ensures that the alkynyl group is selectively introduced at the 4-position. wikipedia.org This method is highly valuable for the synthesis of internal alkynes.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org As with other palladium-catalyzed couplings, the reaction will proceed preferentially at the more reactive C-I bond, allowing for the selective vinylation of the 4-position.
| Reaction | Coupling Partner | Typical Catalyst/Base | Expected Product (Selective at C4-I) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-(2-Bromo-4-arylphenoxy)acetic acid |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI / Et₃N | 2-(2-Bromo-4-(alkynyl)phenoxy)acetic acid |
| Heck Reaction | Alkene (CH₂=CHR) | Pd(OAc)₂ / PPh₃, Et₃N | 2-(2-Bromo-4-(alkenyl)phenoxy)acetic acid |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step process: nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the loss of the leaving group to restore aromaticity. libretexts.org
This reaction pathway typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. nih.gov The this compound molecule lacks such strong activating groups. The substituents present (ether, carboxylic acid, and halogens) are not sufficiently electron-withdrawing to facilitate the formation of the high-energy Meisenheimer complex. Consequently, SNAr reactions are generally unfavorable for this substrate under standard conditions. libretexts.org
The halogen dance is a rearrangement reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically catalyzed by a strong base and proceeds via a series of deprotonation and re-halogenation steps. wikipedia.orgclockss.org The driving force for the migration is thermodynamic, leading to the formation of a more stable organometallic intermediate. wikipedia.org
For this compound, exposure to strong bases (such as those sometimes used in cross-coupling reactions, like LDA or Grignard reagents) could potentially induce a halogen dance. clockss.orgresearchgate.net This could lead to the isomerization of the halogen substituents, resulting in the formation of other bromo-iodo-phenoxyacetic acid isomers. This phenomenon represents a potential side reaction that must be considered when designing synthetic routes that employ strongly basic conditions, as it can affect the regiochemical outcome of subsequent functionalization steps. clockss.org
Electrophilic Aromatic Substitution (EAS) on the Phenoxy Ring
The phenoxy ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS): a bromine atom, an iodine atom, and an acetoxy group (-OCH₂COOH). The interplay of the electronic effects of these substituents dictates the position of attack by an incoming electrophile.
Halogens, such as bromine and iodine, are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. youtube.comlibretexts.org The acetoxy group, on the other hand, is an activating group. The oxygen atom directly attached to the ring can donate a lone pair of electrons via resonance, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate. This group is also an ortho-, para-director. libretexts.org
Considering the positions on the phenoxy ring of this compound, the following directing effects are at play:
The acetoxy group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para).
The bromine atom at position 2 directs to positions 1 and 3 (ortho) and position 5 (para).
The iodine atom at position 4 directs to positions 3 and 5 (ortho) and position 1 (para).
The positions on the ring are numbered starting from the carbon bearing the acetoxy group. The positions available for substitution are 3, 5, and 6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -OCH₂COOH | 1 | Activating (Resonance) | ortho, para | 2, 4, 6 |
| -Br | 2 | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para | 1, 3, 5 |
| -I | 4 | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para | 1, 3, 5 |
Based on the combined directing effects, positions 3, 5, and 6 are the most likely sites for electrophilic attack. The acetoxy group is a stronger activating group than the deactivating halogens, and its influence will be significant. However, steric hindrance from the adjacent bromine atom at position 2 may disfavor substitution at position 3. Therefore, positions 5 and 6 are the most probable sites for electrophilic aromatic substitution. The table below outlines the predicted major products for common EAS reactions.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromo-4-iodo-5-nitrophenoxy)acetic acid and 2-(2-Bromo-4-iodo-6-nitrophenoxy)acetic acid |
| Bromination | Br₂, FeBr₃ | 2-(2,5-Dibromo-4-iodophenoxy)acetic acid and 2-(2,6-Dibromo-4-iodophenoxy)acetic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(5-Acyl-2-bromo-4-iodophenoxy)acetic acid and 2-(6-Acyl-2-bromo-4-iodophenoxy)acetic acid |
Mechanistic Investigations of Novel Reaction Pathways
While specific mechanistic studies on novel reaction pathways of this compound are not extensively documented in the literature, plausible mechanisms for its transformation can be proposed based on established principles of organic chemistry.
Mechanism of Intramolecular Ullmann Condensation:
The intramolecular Ullmann condensation of this compound to form 4-iodobenzofuran-3(2H)-one is proposed to proceed through the following steps:
Coordination of the copper catalyst: The copper(I) catalyst coordinates to the bromine atom of the phenoxy ring.
Deprotonation: A base deprotonates the carboxylic acid to form a carboxylate.
Oxidative addition: The copper catalyst undergoes oxidative addition to the carbon-bromine bond, forming an organocopper intermediate.
Intramolecular nucleophilic attack: The carboxylate oxygen acts as a nucleophile and attacks the carbon atom attached to the copper, leading to ring closure.
Reductive elimination: The copper catalyst is reductively eliminated, and the 4-iodobenzofuran-3(2H)-one product is formed.
Proposed Mechanism of Intramolecular Heck Reaction:
For a modified derivative of this compound containing an alkene in the side chain, the intramolecular Heck reaction mechanism would likely involve:
Oxidative addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond to form a palladium(II) complex.
Carbopalladation: The alkene moiety of the side chain inserts into the aryl-palladium bond in a syn-addition manner, forming a new carbon-carbon bond and a five-membered ring.
β-Hydride elimination: A β-hydride is eliminated from the alkylpalladium intermediate to regenerate the alkene in the newly formed ring and a hydridopalladium(II) complex.
Reductive elimination: The hydridopalladium(II) complex undergoes reductive elimination to regenerate the palladium(0) catalyst and a proton, which is neutralized by the base.
Further experimental and computational studies are necessary to fully elucidate the mechanistic details of these and other potential reaction pathways of this compound. Such investigations would provide valuable insights into its reactivity and facilitate the development of new synthetic methodologies.
Exploration of Derivatization and Analog Development from 2 2 Bromo 4 Iodophenoxy Acetic Acid
Synthesis of Functionalized Esters and Amides for Diverse Chemical Applications
The carboxylic acid group of 2-(2-bromo-4-iodophenoxy)acetic acid is a prime site for derivatization into esters and amides, which are fundamental transformations for altering solubility, reactivity, and binding capabilities.
Ester Synthesis: Standard esterification methods are readily applicable. For instance, Fischer esterification, involving the reaction of the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (like sulfuric acid), would yield the corresponding methyl or ethyl esters. wikipedia.orgnih.gov This reaction is typically performed under reflux conditions to drive the equilibrium towards the product. nih.gov For more sensitive alcohols or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.
Amide Synthesis: Amide formation can be achieved by reacting this compound with a primary or secondary amine. Similar to esterification, the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) facilitates the reaction under mild conditions, which is crucial for preserving the integrity of complex amine substrates. These methods are widely used in peptide synthesis and can be directly applied to generate a diverse range of amide derivatives.
Table 1: Potential Ester and Amide Derivatives of this compound
| Derivative Type | Reagents | Potential Application |
|---|---|---|
| Methyl Ester | Methanol, H₂SO₄ | Chemical Intermediate |
| Ethyl Ester | Ethanol, H₂SO₄ | Chemical Intermediate |
| Benzyl Amide | Benzylamine, HATU, DIPEA | Precursor for further synthesis |
| Morpholine Amide | Morpholine, HBTU, DIPEA | Building block for materials |
Development of Ether and Alkyl Chain Extended Analogues
Modifying the acetic acid side chain can lead to analogues with altered spatial and electronic properties.
Ether Extended Analogues: Analogues with extended ether chains, such as 2-(2-(2-bromo-4-iodophenoxy)ethoxy)acetic acid, can be synthesized. A common route involves the reaction of 2-bromo-4-iodophenol (B155161) with an appropriate haloalkoxyacetate, for example, ethyl 2-bromoethoxyacetate, under Williamson ether synthesis conditions (a strong base like sodium hydride in an aprotic solvent like THF). Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. These extensions can influence the molecule's flexibility and hydrophilicity.
Alkyl Chain Extended Analogues: To extend the alkyl chain, multi-step synthetic sequences would be necessary. For example, reduction of the carboxylic acid to the corresponding alcohol, 2-(2-bromo-4-iodophenoxy)ethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄), followed by conversion of the alcohol to a halide (e.g., with PBr₃), would provide a key intermediate. This halide could then be used in a chain extension reaction, such as a malonic ester synthesis, to introduce additional methylene (B1212753) units before re-establishing the carboxylic acid functionality.
Incorporation into Polymer and Macrocyclic Architectures
The bifunctional nature of this compound and its derivatives makes them potential monomers for polymerization or building blocks for macrocycles.
Polymer Incorporation: Derivatives of the parent acid could be incorporated into polymers. For example, an ester derivative containing a polymerizable group (like a methacrylate) could be synthesized. This monomer could then be co-polymerized with other monomers (e.g., methyl methacrylate) via free-radical polymerization to create functional polymers. Such polymers could have applications in materials science, for instance, as specialized coatings or resins where the heavy atoms (Br, I) could impart properties like high refractive index or X-ray opacity. The concept of using phenoxyacetic acids as templates for molecularly imprinted polymers (MIPs) has been explored, suggesting a pathway for creating selective sorbents. nih.govnih.gov
Macrocyclic Architectures: The synthesis of macrocycles could be achieved by reacting a derivative of this compound with a suitable linking molecule under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, the di-acid chloride derivative could be reacted with a diamine or a diol to form a macrocyclic diamide (B1670390) or diester. The presence of the bulky bromo and iodo substituents would likely influence the conformational properties of the resulting macrocycle.
Design and Synthesis of Photoresponsive or Fluorescent Derivatives
Attaching chromophores or fluorophores to the this compound scaffold can produce derivatives with interesting photophysical properties.
Photoresponsive Derivatives: Photoresponsiveness can be introduced by incorporating moieties like azobenzene (B91143) or spiropyran. For example, the carboxylic acid could be coupled to an amino-functionalized azobenzene via standard amide bond formation. The resulting molecule could undergo reversible trans-cis isomerization upon irradiation with UV-visible light, leading to changes in its shape and properties.
Fluorescent Derivatives: To create fluorescent derivatives, the parent acid can be conjugated to a fluorophore. For instance, reaction of the acyl chloride of this compound with an amino-functionalized fluorophore, such as an aminocoumarin or fluorescein (B123965) derivative, would yield a fluorescently labeled molecule. nih.govresearchgate.net Such derivatives are valuable as probes in chemical sensing or imaging, although their application would be in non-biological contexts as per the instructions. The heavy atom effect from bromine and iodine could potentially quench fluorescence but might also promote phosphorescence, opening another avenue for photophysical studies. Research on caging the herbicide 2,4-dichlorophenoxyacetic acid with coumarin (B35378) derivatives to create fluorescent, photo-releasable compounds demonstrates the feasibility of this approach. nih.govresearchgate.net
Table 2: Examples of Potential Photoresponsive/Fluorescent Derivatives
| Derivative Type | Conjugated Moiety | Potential Property |
|---|---|---|
| Photoresponsive | Azobenzene | Light-induced isomerization |
| Fluorescent | Coumarin | Fluorescence for sensing |
| Fluorescent | Fluorescein | Fluorescence for tracing |
Preparation of Conjugates and Linkers for Chemical Immobilization Studies
The carboxylic acid handle allows for the straightforward preparation of conjugates and linkers, enabling the immobilization of the molecule onto solid supports for various chemical studies.
To immobilize this compound, it can be covalently attached to a solid support, such as silica (B1680970) gel or a polymer resin, that has been functionalized with a reactive group like an amine or an alcohol. The coupling chemistry is analogous to the amide and ester formation described earlier, often utilizing coupling agents like DCC or EDC. For example, aminopropyl-functionalized silica can be reacted with the carboxylic acid to form a stable amide linkage.
Alternatively, the parent acid can be modified to include a terminal functional group suitable for click chemistry, such as an alkyne or an azide. This creates a versatile linker that can be readily attached to surfaces or other molecules that have a complementary functional group. This approach offers high efficiency and selectivity for immobilization.
Structure-Property Relationship Studies of Synthesized Derivatives in Non-Biological Contexts
Systematic derivatization of this compound allows for the investigation of structure-property relationships in non-biological systems.
By creating a library of ester and amide derivatives with varying alkyl and aryl substituents, one could study how these modifications affect physical properties such as melting point, solubility in different organic solvents, and chromatographic retention times. For example, increasing the length of an alkyl ester chain would be expected to decrease the melting point and increase solubility in nonpolar solvents.
The electronic properties of the molecule can also be tuned. The bromo and iodo substituents on the phenyl ring are electron-withdrawing and can participate in halogen bonding. The synthesis of derivatives where these halogens are replaced (e.g., via palladium-catalyzed cross-coupling reactions) would allow for a systematic study of how the electronic nature of the aromatic ring influences the properties of the molecule, such as the acidity of the carboxylic acid or the spectroscopic characteristics of fluorescent conjugates. These studies are fundamental to understanding how molecular structure dictates material properties.
Applications of 2 2 Bromo 4 Iodophenoxy Acetic Acid in Advanced Materials Science and Synthetic Methodologies
Role as a Key Building Block in Multi-Step Organic Synthesis
The strategic placement of bromo and iodo substituents, along with the carboxylic acid moiety, makes 2-(2-bromo-4-iodophenoxy)acetic acid a highly valuable building block in multi-step organic synthesis. The differential reactivity of the C-Br and C-I bonds allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, the C-I bond is generally more reactive towards palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a diverse range of substituents at the 4-position of the phenyl ring while leaving the C-Br bond intact for subsequent transformations. This sequential functionalization is a powerful strategy for the convergent synthesis of complex molecules.
The carboxylic acid group provides another handle for synthetic manipulation. It can be readily converted into a variety of functional groups, including esters, amides, and acid halides, which can then participate in a wide range of reactions. This versatility allows for the incorporation of the this compound framework into larger, more complex molecular structures.
Table 1: Potential Sequential Cross-Coupling Reactions
| Step | Reaction Type | Reactive Site | Reagent Example | Product Type |
|---|---|---|---|---|
| 1 | Suzuki Coupling | C-I | Arylboronic acid | Biaryl derivative |
Utilization in the Development of Novel Reagents and Catalytic Systems
The unique electronic and steric properties of this compound make it an attractive scaffold for the design of novel reagents and ligands for catalysis. The presence of the halogen atoms can influence the electron density of the aromatic ring, which in turn can modulate the properties of catalytic systems.
Derivatives of this acid can be synthesized to act as ligands for transition metal catalysts. The carboxylic acid group can be modified to include coordinating moieties such as phosphines, amines, or N-heterocyclic carbenes. The steric bulk and electronic nature of the bromo and iodo substituents can then be used to fine-tune the steric and electronic environment around the metal center, influencing the catalyst's activity, selectivity, and stability. For example, the introduction of this ligand into a palladium catalyst could potentially enhance its performance in specific cross-coupling reactions.
Integration into Functional Organic Materials (e.g., Liquid Crystals, Polymers, Sensors)
The rigid, substituted aromatic core of this compound is a desirable feature for the construction of functional organic materials. Its incorporation into larger molecular structures can impart specific properties required for applications in liquid crystals, polymers, and sensors.
In the field of liquid crystals, the anisotropic shape and potential for intermolecular interactions (such as halogen bonding) of derivatives of this compound could be exploited to design new mesogenic materials. By attaching long alkyl chains to the carboxylic acid group, it is possible to create molecules that exhibit liquid crystalline phases over specific temperature ranges.
When incorporated into polymer backbones or as pendant groups, this molecule can enhance properties such as thermal stability, flame retardancy (due to the high halogen content), and refractive index. The reactive halogen sites also offer a route for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
For sensor applications, the phenoxyacetic acid unit can be functionalized with specific recognition elements. The electronic properties of the aromatic ring, modulated by the halogen substituents, could be sensitive to the presence of specific analytes, leading to a detectable change in an optical or electronic signal.
Potential as a Ligand or Pre-Ligand in Coordination Chemistry
In coordination chemistry, the carboxylic acid group of this compound can act as a coordinating ligand for a wide variety of metal ions. Upon deprotonation, the resulting carboxylate can bind to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). Carboxylates are known to be intriguing ligands as they can offer two oxygen atoms to form multiple metal-oxygen bonds, resulting in interesting structures. mdpi.com
The presence of the bromo and iodo substituents can influence the crystal packing of these coordination compounds through halogen bonding and other non-covalent interactions. This can lead to the formation of unique supramolecular architectures with potentially interesting magnetic, optical, or porous properties. The compound can be considered a "pre-ligand," as its modification can lead to a variety of ligands with tailored coordination properties.
Table 2: Potential Coordination Modes of the Carboxylate Ligand
| Coordination Mode | Description | Potential Structure |
|---|---|---|
| Monodentate | One oxygen atom of the carboxylate binds to a single metal center. | Discrete metal complex |
| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal center. | Metal-chelate ring |
Applications in Supramolecular Chemistry and Self-Assembly Processes
The ability of this compound to participate in a variety of non-covalent interactions makes it a promising candidate for applications in supramolecular chemistry and self-assembly. The carboxylic acid group is a classic motif for the formation of hydrogen-bonded dimers and larger assemblies.
Furthermore, the bromine and iodine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. The interplay between hydrogen bonding and halogen bonding can be used to direct the self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures. For instance, the self-assembly of phenoxyacetic acid derivatives has been explored to create nanoformulations with desirable physicochemical properties. nih.gov These self-assembled structures could find applications in areas such as crystal engineering, drug delivery, and the development of "smart" materials.
Contribution to Methodological Advancements in Chemical Synthesis
The use of polyfunctional molecules like this compound can drive the development of new synthetic methodologies. The challenge of selectively functionalizing one reactive site in the presence of others encourages the discovery of new catalysts and reaction conditions with high chemoselectivity.
For example, developing a catalytic system that can selectively activate the C-Br bond over the C-I bond (which is contrary to the usual reactivity trend) would represent a significant methodological advancement. Similarly, new methods for the direct functionalization of the C-H bonds on the aromatic ring in the presence of the sensitive halogen and carboxylic acid groups would be of great value to the synthetic community. The study of the reactivity of this and similar molecules can therefore serve as a platform for innovation in synthetic organic chemistry. Continuous flow multi-step organic synthesis is a recently developed strategy that can be applied to streamline the synthesis of complex molecules from simpler precursors like this compound. mit.edu
Future Research Directions and Unexplored Avenues for 2 2 Bromo 4 Iodophenoxy Acetic Acid
Development of More Efficient and Environmentally Benign Synthetic Protocols
The synthesis of halogenated aromatic compounds often involves multi-step procedures that can be resource-intensive and generate hazardous waste. researchgate.netgoogle.com Future research will likely focus on developing streamlined, efficient, and "green" synthetic routes to 2-(2-Bromo-4-iodophenoxy)acetic acid.
Key areas of investigation could include:
Catalytic Halogenation: Moving beyond stoichiometric reagents, the use of transition-metal or organocatalysts could enable highly regioselective bromination and iodination of the phenoxyacetic acid precursor, reducing byproducts and improving atom economy. researchgate.netresearchgate.netbohrium.com Iodine-catalyzed monobromination of electron-rich aromatic compounds, for instance, presents a milder alternative to traditional methods. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. americanpharmaceuticalreview.com Developing a flow-based synthesis would represent a significant advancement over traditional batch processing.
Green Solvents and Reagents: Research into replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives (e.g., ionic liquids, supercritical fluids, or water-based systems) is a critical avenue. jalsnet.comresearchgate.net Similarly, exploring less toxic halogenating agents, such as N-bromo and N-iodo compounds, could significantly improve the environmental profile of the synthesis. manac-inc.co.jp
| Protocol | Potential Advantages | Research Challenges |
|---|---|---|
| Traditional Batch Synthesis | Established methodology | Lower yield, potential for byproducts, hazardous waste generation |
| Catalytic Synthesis | High selectivity, improved atom economy, milder conditions. researchgate.net | Catalyst cost and recovery, optimization of reaction conditions |
| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, higher throughput. americanpharmaceuticalreview.com | Initial setup cost, potential for clogging, requires specialized equipment |
| Green Chemistry Approach | Reduced environmental impact, use of renewable resources. rsc.org | Identifying effective and economical green solvents and reagents |
Exploration of Unconventional Reactivity Patterns and Transformation Mechanisms
The differential reactivity of the C-Br and C-I bonds provides a rich playground for selective organic transformations. The C-I bond is generally more reactive towards oxidative addition in cross-coupling reactions than the C-Br bond, allowing for sequential functionalization.
Future studies could explore:
Sequential Cross-Coupling Reactions: A systematic investigation into performing selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings first at the iodo-position, followed by a second coupling at the bromo-position. This would open pathways to complex, multifunctional derivatives.
Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for generating radicals and promoting novel bond formations. mdpi.com Investigating the photocatalytic activation of the C-I or C-Br bonds could lead to new C-H functionalization or decarboxylative coupling reactions that are inaccessible through traditional thermal methods. uva.nl
Mechanistic Studies: A deeper understanding of the reaction mechanisms, including the role of hypervalent iodine intermediates, is crucial for optimizing existing transformations and discovering new ones. researchgate.net Computational methods like Density Functional Theory (DFT) can be employed to model transition states and predict reaction outcomes. numberanalytics.com
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Elucidation
To optimize the synthesis and functionalization of this compound, a detailed, real-time understanding of reaction kinetics and intermediates is essential. Process Analytical Technology (PAT) utilizes in-situ spectroscopic tools to achieve this goal. mt.comresearchgate.net
Future research should focus on:
In-situ Raman and FTIR Spectroscopy: These non-invasive techniques can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. americanpharmaceuticalreview.comacs.org For the synthesis of the target molecule, Raman spectroscopy could track the disappearance of the precursor's C-H bands and the appearance of bands corresponding to the C-Br and C-I stretches. acs.orgresearchgate.netrsc.org
Fluorescence Spectroscopy: The development of fluorescent probes that can signal the completion of a reaction or the formation of a specific intermediate could be a powerful tool for high-throughput screening of reaction conditions. nih.govmdpi.comspectroscopyonline.com
NMR Spectroscopy: Advanced 2D NMR techniques can be used to fully characterize the structure of complex derivatives and to study the non-covalent interactions that may influence reactivity and material properties.
| Spectroscopic Technique | Information Gained | Potential Application Area |
|---|---|---|
| In-situ Raman Spectroscopy | Real-time concentration profiles, reaction kinetics, endpoint detection. acs.orgresearchgate.net | Optimization of synthesis in flow reactors |
| In-situ FTIR Spectroscopy | Monitoring of functional group transformations (e.g., carboxylic acid to ester). americanpharmaceuticalreview.com | Real-time monitoring of derivatization reactions |
| Fluorescence Probes | High-sensitivity detection of specific analytes or reaction events. nih.gov | High-throughput screening of catalysts and reaction conditions |
| Advanced NMR | Detailed structural elucidation, study of intermolecular interactions. numberanalytics.com | Characterization of novel materials and complex derivatives |
Deeper Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
Unexplored avenues for this compound include:
Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of complex target molecules derived from this compound and propose the most efficient and cost-effective synthetic pathways. arxiv.orgkyoto-u.ac.jp
Property Prediction: Machine learning models can be trained on datasets of halogenated compounds to predict physical, chemical, and biological properties of novel, hypothetical derivatives. This allows for in-silico screening of thousands of potential compounds before committing to laboratory synthesis. mdpi.com
Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly explore a vast parameter space (temperature, concentration, catalyst loading, etc.) and identify the optimal conditions for a given transformation, accelerating process development.
Expansion into Novel Material Science Applications and Engineering Approaches
The rigid aromatic core and the presence of two distinct, reactive halogen atoms make this compound an attractive building block for advanced materials.
Future research could target:
Functional Polymers: The molecule could serve as a monomer or a cross-linking agent in the synthesis of functional polymers. The bromine and iodine atoms could be retained for post-polymerization modification or used as sites for initiating polymerization reactions.
Crystal Engineering: The carboxylic acid group is capable of forming strong hydrogen bonds, while the halogen atoms can participate in halogen bonding. The interplay of these non-covalent interactions could be exploited to design and construct novel co-crystals, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with tailored properties for applications in gas storage, separation, or catalysis. acs.org
Biologically Active Derivatives: Phenoxyacetic acid derivatives have been explored for various biological activities, including as herbicides and potential pharmaceuticals. mdpi.comresearchgate.net The unique halogenation pattern of this compound could be a starting point for the synthesis and screening of new derivatives with potential applications in agrochemicals or medicine. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Bromo-4-iodophenoxy)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid at room temperature yields substituted derivatives. Optimization involves controlling stoichiometry (1:1 molar ratio of bromine to precursor) and reaction time (30–60 minutes) to minimize side products. Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., deshielding effects from bromine/iodine).
- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C–C–C angles deviating from 120° due to electron-withdrawing substituents) and hydrogen-bonding motifs (e.g., centrosymmetric R(8) dimers via O–H⋯O interactions).
- Melting Point and Elemental Analysis : Validate purity and composition .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a versatile intermediate in natural product synthesis (e.g., Combretastatin A-4) and drug discovery. Its halogenated aromatic core facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups. Researchers must select catalysts (e.g., Pd(PPh)) and optimize reaction temperatures (60–100°C) to achieve high yields .
Advanced Research Questions
Q. How do electronic effects of bromine and iodine substituents influence crystallographic parameters and intermolecular interactions?
- Methodological Answer : Bromine’s electron-withdrawing nature increases adjacent C–C–C angles (e.g., 121.5° vs. 118° for methoxy groups) and distorts the phenyl ring’s planarity. Iodine’s polarizability enhances van der Waals interactions, affecting crystal packing. Refinement software (e.g., SHELXL) models these effects using anisotropic displacement parameters and restraints for heavy atoms. Hydrogen bonding networks are validated via Hirshfeld surface analysis .
Q. How can contradictions in bioactivity data (e.g., COX-2 inhibition vs. inactivity) be resolved when studying analogues?
- Methodological Answer : Discrepancies arise from substituent positioning and steric effects. For example, 2-bromo-5-iodo derivatives show COX-2 selectivity due to optimal halogen placement in the active site, while 3-bromo-4-methoxy analogues lack activity. Use computational docking (e.g., AutoDock Vina) to predict binding modes and synthesize targeted analogues. Validate via in vitro enzyme assays (e.g., COX-2 inhibition IC measurements) .
Q. What strategies are effective for resolving crystallographic data discrepancies in hydrogen bonding assignments?
- Methodological Answer : Ambiguities in hydrogen atom positions (e.g., O–H vs. C–H donors) are resolved using:
- Difference Fourier Maps : Locate electron density peaks for H atoms.
- Restraints : Apply DFIX or DANG commands in SHELXL to maintain chemically reasonable geometries.
- Validation Tools : Check hydrogen-bond geometry with PLATON or Mercury. For disordered regions, use PART commands to model alternative conformations .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for material science applications?
- Methodological Answer : The acetic acid moiety acts as a linker for metal nodes (e.g., Zn, Cu). Solvothermal synthesis (e.g., DMF/EtOH at 80°C) facilitates framework assembly. Characterize porosity via BET surface area analysis and stability via PXRD. Adjust halogen substituents to tune MOF luminescence or gas adsorption properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
